3-(2-Aminoacetamido)benzoic acid
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Overview
Description
3-(2-Aminoacetamido)benzoic acid is an organic compound that features both an amino group and a carboxylic acid group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminoacetamido)benzoic acid can be achieved through several methods. One common approach involves the nitration of benzoic acid to produce nitrobenzoic acid, followed by reduction to aminobenzoic acid. The amino group is then acetylated to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale nitration and reduction processes, followed by purification steps to ensure the compound’s purity and quality.
Chemical Reactions Analysis
Types of Reactions
3-(2-Aminoacetamido)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The amino group can participate in substitution reactions, such as acylation and alkylation
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) under acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst.
Substitution: Acyl chlorides or alkyl halides in the presence of a base
Major Products Formed
Oxidation: Quinones.
Reduction: Aminobenzoic acid derivatives.
Substitution: Acylated or alkylated derivatives
Scientific Research Applications
3-(2-Aminoacetamido)benzoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities
Mechanism of Action
The mechanism of action of 3-(2-Aminoacetamido)benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
Similar Compounds
Para-aminobenzoic acid (PABA): Known for its role in folic acid synthesis.
Salicylic acid: Widely used for its anti-inflammatory properties.
Acetylsalicylic acid (Aspirin): Commonly used as an analgesic and anti-inflammatory agent
Uniqueness
3-(2-Aminoacetamido)benzoic acid is unique due to its specific functional groups, which allow it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its dual functionality makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C9H10N2O3 |
---|---|
Molecular Weight |
194.19 g/mol |
IUPAC Name |
3-[(2-aminoacetyl)amino]benzoic acid |
InChI |
InChI=1S/C9H10N2O3/c10-5-8(12)11-7-3-1-2-6(4-7)9(13)14/h1-4H,5,10H2,(H,11,12)(H,13,14) |
InChI Key |
PLKGBNFZKJHHPF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CN)C(=O)O |
Origin of Product |
United States |
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